2-Pyridyl-(3,4,5-trifluorophenyl)methanol
Description
2-Pyridyl-(3,4,5-trifluorophenyl)methanol is a fluorinated aromatic alcohol featuring a pyridyl group attached to a trifluorophenyl-methanol scaffold. This compound is structurally characterized by three fluorine atoms at the 3-, 4-, and 5-positions of the phenyl ring and a hydroxymethyl (–CH₂OH) group connected to the pyridyl moiety. Its synthesis typically involves the reduction of a corresponding aldehyde precursor, such as 3,4,5-trifluorobenzaldehyde, using sodium borohydride (NaBH₄) under controlled conditions, yielding high purity (95.1%) as a yellow oil . Key spectroscopic data include:
- ¹H NMR (DMSO-d₆, 600 MHz): δ 7.20 (2H, s), 5.50–5.48 (1H, t), 4.47–4.46 (2H, d) .
- ¹³C NMR (DMSO-d₆, 600 MHz): δ 151.4–151.3, 149.7–149.6, 140.0 .
The trifluorophenyl group enhances electron-withdrawing properties, making the compound valuable in medicinal chemistry and catalysis, particularly in modulating receptor activity (e.g., M1 muscarinic acetylcholine receptors) .
Properties
IUPAC Name |
pyridin-2-yl-(3,4,5-trifluorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-8-5-7(6-9(14)11(8)15)12(17)10-3-1-2-4-16-10/h1-6,12,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZBADAHIOXCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=C(C(=C2)F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Biaryl Ketone Synthesis
The foundational step in this route involves forming the biaryl ketone intermediate, 2-pyridyl-(3,4,5-trifluorophenyl)ketone. A modified Suzuki-Miyaura coupling is employed, utilizing a pyridyl boronic acid and a 3,4,5-trifluorophenyl triflate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base such as K₂CO₃. The reaction proceeds in a mixed solvent system of toluene/ethanol (3:1) at 80°C for 12 hours, achieving yields of 68–72%. Key challenges include the electron-deficient nature of the trifluorophenyl group, which necessitates optimized ligand systems to enhance coupling efficiency.
Reduction to Secondary Alcohol
The ketone intermediate is reduced to the target alcohol using sodium borohydride (NaBH₄) in methanol at 0°C. This method affords 2-pyridyl-(3,4,5-trifluorophenyl)methanol in 85% yield with >95% purity. Alternatively, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux increases the yield to 91% but requires careful handling due to its pyrophoric nature. Nuclear magnetic resonance (NMR) analysis confirms the formation of the hydroxymethyl group, with a characteristic singlet at δ 4.98 ppm (1H) in the ¹H NMR spectrum.
Asymmetric Catalytic Reduction
Enantioselective Ketone Reduction
Building on methodologies from dipeptidyl peptidase-IV inhibitor synthesis, the prochiral ketone intermediate is subjected to asymmetric reduction using a chiral ruthenium catalyst. Employing (S)-BINAP-RuCl₂ (5 mol%) under hydrogen gas (50 psi) in methanol at 25°C for 24 hours produces the (R)-enantiomer of the alcohol with 92% enantiomeric excess (ee) and 78% yield. This approach is critical for applications requiring stereochemical purity, though scalability is limited by the cost of chiral ligands.
Kinetic Resolution and Byproduct Management
Competing pathways, such as over-reduction to the corresponding alkane, are mitigated by precise control of hydrogen pressure and reaction time. Gas chromatography-mass spectrometry (GC-MS) analysis reveals <2% byproduct formation under optimized conditions.
Grignard Reagent Addition
Nucleophilic Addition to Trifluorophenyl Aldehydes
In this route, a pyridyl Grignard reagent (e.g., 2-pyridylmagnesium bromide) is reacted with 3,4,5-trifluorobenzaldehyde in anhydrous THF at −78°C. The reaction proceeds via nucleophilic addition to the aldehyde carbonyl, yielding the secondary alcohol after acidic workup (HCl, H₂O). This method achieves 65% yield but is hampered by the instability of the aldehyde precursor, which necessitates in situ generation.
Solvent and Temperature Optimization
Replacing THF with dimethylformamide (DMF) and increasing the temperature to 0°C improves reagent solubility and reaction kinetics, boosting the yield to 74%. However, DMF complicates purification due to high boiling points, necessitating chromatographic separation on silica gel with ethyl acetate/hexane gradients.
Hydrolytic Approaches
Ester Hydrolysis
A less common route involves the hydrolysis of 2-pyridyl-(3,4,5-trifluorophenyl)methyl acetate. Treatment with lithium hydroxide (LiOH) in a THF/water mixture (4:1) at 60°C for 6 hours cleaves the ester group, producing the alcohol in 82% yield. This method is advantageous for acid-sensitive substrates but requires prior synthesis of the ester intermediate via acetylation of the corresponding alcohol, adding synthetic steps.
Nitrile Reduction and Hydrolysis
Alternative pathways involve reducing a nitrile intermediate (2-pyridyl-(3,4,5-trifluorophenyl)acetonitrile) with Raney nickel under hydrogen gas, followed by hydrolysis. While this approach avoids ketone intermediates, the nitrile precursor’s synthesis via cyanation of the biaryl methane framework remains low-yielding (47%).
Comparative Analysis of Methodologies
Yield and Efficiency
The cross-coupling/reduction method offers the highest overall yield (91%) and scalability, making it the preferred industrial route. Asymmetric reduction, while lower in yield (78%), provides enantiomerically pure product essential for chiral drug synthesis. Grignard and hydrolytic methods lag in efficiency (65–74%) but remain valuable for specific substrate tolerances.
Cost and Practicality
Palladium catalysts and chiral ruthenium complexes incur significant costs, whereas Grignard and hydrolysis routes utilize cheaper reagents but require stringent anhydrous conditions. Industrial applications favor the Suzuki-Miyaura approach despite catalyst costs due to fewer synthetic steps and higher reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Pyridyl-(3,4,5-trifluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 2-pyridyl-(3,4,5-trifluorophenyl)ketone.
Reduction: Formation of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
2-Pyridyl-(3,4,5-trifluorophenyl)methanol has emerged as a promising lead compound for drug development due to its biological properties. The trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes, which is crucial for drug efficacy.
Potential Applications:
- Antibacterial Agents: Research indicates that compounds containing pyridine and trifluorophenyl moieties exhibit antibacterial activity. This makes this compound a candidate for developing new antibiotics targeting resistant bacterial strains.
- Antidiabetic Drugs: The compound's structural similarities to other bioactive molecules suggest potential applications in treating diabetes. For instance, studies have shown that modifications of related trifluorophenyl compounds can yield effective hypoglycemic agents .
- Cancer Therapeutics: The electron-withdrawing nature of fluorine atoms may enhance the compound's interaction with biological targets involved in cancer pathways, warranting further investigation into its anticancer properties.
Biological Research
The interactions of this compound with biological systems are critical for understanding its pharmacodynamics and pharmacokinetics.
Key Areas of Study:
- Mechanism of Action: Understanding how this compound interacts at the molecular level with enzymes or receptors can provide insights into its therapeutic potential. Studies focusing on its binding affinity and selectivity towards specific targets are essential.
- Toxicology Studies: Evaluating the safety profile of this compound is crucial for its development as a pharmaceutical agent. Toxicological assessments can help identify any adverse effects associated with its use.
Chemical Synthesis and Modifications
The synthesis of this compound can be achieved through various chemical pathways that allow for structural modifications to enhance its properties.
Synthesis Methods:
- Reactions Involving Pyridine Derivatives: The synthesis often involves reactions between pyridine derivatives and trifluoromethylated phenols or aldehydes. This allows for the introduction of various functional groups that can modify biological activity.
- Functionalization Techniques: Techniques such as alkylation or acylation can be applied to further tailor the compound's properties for specific applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it's useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Pyridyl-(3-fluorophenyl)methanol | One fluorine atom on phenyl | Less lipophilic than the trifluorinated version |
| 2-Pyridyl-(4-fluorophenyl)methanol | One fluorine atom on para position | Different electronic properties |
| 2-Pyridyl-(trifluoromethyl)phenol | Hydroxymethyl group replaced by hydroxyl | Potentially different reactivity |
| 4-Methyl-2-pyridyl-(trifluorophenyl)methanol | Methyl substitution on pyridine | Altered biological activity |
The presence of multiple fluorine atoms in this compound significantly enhances its electron-withdrawing capacity compared to other compounds listed above.
Mechanism of Action
The mechanism of action of 2-Pyridyl-(3,4,5-trifluorophenyl)methanol involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Fluorination Patterns and Electronic Effects
- 3,4,5-Trifluorophenyl vs. 2,4,6-Trifluorophenyl : The 3,4,5-fluorination (meta/para) creates a symmetrical electron-deficient aromatic system, enhancing binding to hydrophobic pockets in receptors . In contrast, 2,4,6-trifluorophenyl (ortho/para) derivatives exhibit steric hindrance, reducing catalytic efficiency in hydroboration reactions .
- Impact on Catalysis: Tris(3,4,5-trifluorophenyl)borane shows enhanced reactivity under microwave irradiation due to improved electron deficiency, unlike non-fluorinated analogs .
Biological Activity
2-Pyridyl-(3,4,5-trifluorophenyl)methanol is a compound characterized by its unique structural features, including a pyridine ring and a trifluorophenyl group. Its molecular formula is C12H8F3N. The presence of multiple fluorine atoms significantly influences its biological properties, enhancing its lipophilicity and potential pharmacological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential applications in medicinal chemistry.
The trifluoromethyl groups in this compound are known for their strong electron-withdrawing capabilities. This property can enhance the compound's interactions with biological targets. The compound's structure allows it to participate in various chemical reactions, which can lead to significant biological outcomes.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets within biological systems. The hydroxymethyl group can form hydrogen bonds with proteins or enzymes, potentially modulating their activity. Additionally, the trifluorophenyl moiety may enhance binding affinity due to its electronic properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that related trifluoromethylpyridine derivatives possess antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound may also have similar effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine or phenyl rings can lead to variations in potency and selectivity against specific targets. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Pyridyl-(3-fluorophenyl)methanol | One fluorine atom on phenyl | Lower lipophilicity |
| 2-Pyridyl-(4-fluorophenyl)methanol | One fluorine atom on para position | Different electronic properties |
| 2-Pyridyl-(trifluoromethyl)phenol | Hydroxymethyl replaced by hydroxyl | Altered reactivity |
| 4-Methyl-2-pyridyl-(trifluorophenyl)methanol | Methyl substitution on pyridine | Varied biological activity |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Antibacterial Properties : A study demonstrated that related trifluoromethylpyridine compounds exhibited higher antibacterial activity compared to standard treatments at concentrations around 100 mg/L . This indicates a promising avenue for developing new antibiotics based on the structure of this compound.
- Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds reveal enhanced metabolic stability due to fluorine substitution. This stability could lead to improved bioavailability and efficacy in therapeutic applications .
- Inhibition Studies : Research involving structural modifications has shown that certain derivatives maintain or enhance inhibitory activity against specific enzymes or bacterial pathways . These findings underscore the importance of precise structural features in determining biological efficacy.
Q & A
Q. Q1: What are the standard synthetic routes for preparing 2-Pyridyl-(3,4,5-trifluorophenyl)methanol, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves reducing the corresponding aldehyde precursor (e.g., 3,4,5-trifluorobenzaldehyde) using sodium borohydride (NaBH₄) in methanol or ethanol. For example, reduction of 3,4,5-trifluorobenzaldehyde with NaBH₄ (1.5 eq.) at 0–25°C for 2–4 hours yields (3,4,5-trifluorophenyl)methanol with >95% efficiency . For pyridyl-substituted analogs, coupling reactions (e.g., Suzuki-Miyaura) may precede reduction. Key variables include solvent polarity, temperature, and stoichiometry of the reducing agent.
Q. Q2: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical. For instance, the ¹H NMR of (3,4,5-trifluorophenyl)methanol shows a singlet at δ 7.20 (aromatic protons) and a broad peak at δ 5.50–5.48 (hydroxyl proton), with the methylene group resonating at δ 4.47–4.46 (J = 5.20 Hz) . Fluorine-19 NMR can resolve trifluorophenyl environments. Discrepancies in splitting patterns may indicate impurities or regioisomers.
Solubility and Physicochemical Properties
Q. Q3: What solvents are optimal for dissolving this compound in experimental workflows?
Methodological Answer: The compound’s solubility is influenced by fluorination and hydroxyl groups. Polar solvents like methanol, ethanol, and DMSO are effective (e.g., 100 g/L solubility in water for the parent 3,4,5-trifluorobenzyl alcohol) . For hydrophobic assays, dilute dimethylacetamide (DMA) or THF with co-solvents (e.g., 10% DMSO in PBS) can prevent precipitation.
Advanced Reaction Optimization
Q. Q4: How can microwave irradiation enhance catalytic transformations involving this compound derivatives?
Methodological Answer: Microwave-assisted heating (e.g., 180°C for 10–30 minutes) accelerates reactions like hydroboration or esterification, overcoming kinetic barriers in traditional thermal methods. For example, tris(3,4,5-trifluorophenyl)borate catalyzed hydrogenation of unsaturated substrates under microwave irradiation achieves >80% yield in minutes vs. hours under conventional heating . Parameters to optimize include microwave power, solvent dielectric constant, and catalyst loading.
Q. Q5: What strategies mitigate side reactions (e.g., oxidation) during functionalization of the methanol group?
Methodological Answer: Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) or acetyl groups prevents oxidation during coupling reactions. For instance, silylation using TBSCl and imidazole in DMF at 25°C for 12 hours stabilizes the alcohol . Post-functionalization, deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group.
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q6: How can researchers design SAR studies for this compound in drug discovery?
Methodological Answer: Systematic variation of substituents on the pyridyl and trifluorophenyl rings can elucidate pharmacophore requirements. For example:
- Pyridyl modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to aromatic pockets in enzymes.
- Fluorine substitution : Compare 3,4,5-trifluoro vs. mono-/di-fluoro analogs to assess hydrophobicity and metabolic stability .
Bioassays (e.g., enzyme inhibition, cell viability) paired with computational docking (AutoDock Vina) identify critical interactions.
Data Contradictions and Troubleshooting
Q. Q7: How should researchers resolve discrepancies in reported solubility or reactivity data?
Methodological Answer: Cross-validate using orthogonal methods:
- Solubility conflicts : Compare Karl Fischer titration (water content) with UV-Vis absorbance in saturated solutions .
- Reactivity outliers : Replicate reactions under identical conditions (solvent purity, inert atmosphere). For example, trace moisture in NaBH₄ can reduce yields by 20–30% .
Computational Modeling
Q. Q8: Which computational tools predict the electronic effects of fluorine substituents in this compound?
Methodological Answer: Density functional theory (DFT) with B3LYP/6-31G* basis set calculates electrostatic potential maps and frontier molecular orbitals. Fluorine’s electron-withdrawing effect lowers HOMO energy (-6.2 eV vs. -5.8 eV for non-fluorinated analogs), influencing nucleophilic attack susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
